tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)9-7-5-4-6-8(7)16-10(9)13/h4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVRGPHQLADHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the amino and carboxylate groups. One common synthetic route involves the cyclization of a suitable precursor, such as a diketone, in the presence of a thiophene-forming reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes or other derivatives.
Scientific Research Applications
Pharmaceutical Chemistry
Tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound have shown promise as antitumor agents due to their ability to inhibit microtubule polymerization, which is critical in cancer cell division .
Biological Studies
This compound can act as a probe or inhibitor in biological systems, aiding researchers in elucidating biochemical pathways. It has been noted for its potential interactions with specific enzymes or receptors, which could lead to significant modulation of biological processes. For example, studies have indicated that related thiophene derivatives exhibit anti-inflammatory and antioxidant activities, making them suitable candidates for further biological evaluations .
Materials Science
In materials science, this compound is utilized in developing materials with tailored properties. Its derivatives have been employed in creating conductive polymers and coatings that possess specific electrical or mechanical properties. The versatility of thiophene derivatives allows them to be integrated into dyes and sensors as well .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, with data derived from the evidence:
Key Comparisons
Ester Group Effects
- Methyl vs. Ethyl vs. tert-Butyl Esters :
- The methyl ester (MW 197.25) and ethyl ester (MW 211.28) are smaller and more polar than the tert-butyl analog, which likely has a higher molecular weight (~225–230 g/mol) and significantly reduced solubility in aqueous media due to the bulky tert-butyl group .
- The tert-butyl ester is expected to exhibit greater hydrolytic stability compared to methyl or ethyl esters, making it preferable for prolonged storage or reactions under basic conditions .
Functional Group Modifications
- Carboxylate Esters vs. Carbonitrile :
- Replacing the ester with a carbonitrile group (as in compound 2c ) reduces molecular weight (164.23 vs. ~211–230 g/mol) and alters electronic properties. The electron-withdrawing nitrile group may enhance reactivity in cyclization or nucleophilic substitution reactions . Amino Group Derivatives:
- Schiff base formation (e.g., with 2-hydroxybenzaldehyde ) or acetamide substitution (e.g., in anti-malarial derivatives ) modifies biological activity. The tert-butyl ester’s steric bulk may hinder such derivatization unless optimized for specific target interactions.
Biological Activity Ethyl ester derivatives are pivotal in synthesizing thienotriazolopyrimidines, which demonstrate cytotoxicity against cancer cell lines (e.g., HepG2 and MCF-7) . The tert-butyl analog’s enhanced lipophilicity could improve cell membrane permeability, though this requires experimental validation. Methyl ester derivatives are precursors to anti-inflammatory Schiff bases , while carbonitrile analogs serve as intermediates for kinase inhibitors .
Research Findings and Data
Spectroscopic Data
Biological Activity
Tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a nitrogen-containing heterocyclic compound featuring a thiophene ring fused to a cyclopentane structure. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₁O₂S
- Molecular Weight : Approximately 239.32 g/mol
- Physical State : Pale brown crystalline form or powder at room temperature
The unique structure of this compound, characterized by the presence of a tert-butyl group and an amino group, enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and steroid hormone synthesis. Additionally, compounds with similar structures have demonstrated anti-inflammatory and antimicrobial properties.
Biological Activities
-
Anticancer Potential :
- Research indicates that compounds incorporating thiophene structures exhibit promising anticancer activity. For instance, related compounds have shown submicromolar growth inhibition (GI50) values against various cancer cell lines, suggesting that tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may also possess significant antiproliferative properties .
- A study highlighted the ability of certain thiophene derivatives to induce cell cycle arrest and apoptosis in cancer cells, mechanisms that could be relevant for this compound as well .
-
Enzyme Inhibition :
- The compound has been noted for its inhibitory effects on cytochrome P450 enzymes, which are essential for the metabolism of many drugs. This inhibition could lead to enhanced therapeutic effects or reduced toxicity of co-administered drugs.
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Anti-inflammatory and Antimicrobial Properties :
- Similar thiophene derivatives have been reported to exhibit anti-inflammatory effects, indicating a potential for the compound to be explored in inflammatory disease models.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | C₉H₁₃N₁O₂S | Lower molecular weight; simpler structure |
| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | C₁₀H₁₅N₁O₂S | Intermediate properties; varied biological activities |
| Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | C₁₁H₁₇N₁O₂S | Similar reactivity; potential applications in drug development |
This compound stands out due to its bulky tert-butyl group, which may influence its stability and reactivity compared to its methyl, ethyl, and propyl counterparts.
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro assays have demonstrated that compounds similar to tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can effectively inhibit cancer cell proliferation across various lines such as A549 (lung cancer) and CAKI-1 (kidney cancer), with GI50 values indicating potent activity .
-
Mechanistic Insights :
- Mechanistic studies reveal that these compounds can induce apoptosis thro
Q & A
Q. What green chemistry approaches are applicable to its synthesis?
- Methodological Answer :
- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Recover triethylamine via distillation .
- Microwave-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes .
Q. How should stability studies be designed for derivatives under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
